molecular formula C13H12FNO B12073870 (5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol

(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B12073870
M. Wt: 217.24 g/mol
InChI Key: IHTNYSGSGIHQQJ-UHFFFAOYSA-N
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Description

(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by a biphenyl structure with an amino group at the 5-position, a fluorine atom at the 4’-position, and a hydroxymethyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol typically involves multi-step organic reactions One common method starts with the nitration of 4’-fluoro-[1,1’-biphenyl] to introduce a nitro group at the 5-position This is followed by reduction to convert the nitro group to an amino group

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of catalysts to improve yield and selectivity. Solvent recycling and waste minimization are also critical aspects of industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.

    Reduction: The amino group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)carboxylic acid.

    Reduction: (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methane.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the biological activity of biphenyl derivatives. It serves as a model compound for understanding the interaction of fluorinated biphenyls with biological systems.

Medicine

In medicinal chemistry, (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol is investigated for its potential as a pharmacophore. Its structure allows for the exploration of new drug candidates, particularly in the development of anti-inflammatory and anticancer agents.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals. Its unique properties contribute to the development of materials with specific electronic and optical characteristics.

Mechanism of Action

The mechanism of action of (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The amino and hydroxymethyl groups can form hydrogen bonds with biological targets, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    (5-Amino-[1,1’-biphenyl]-3-yl)methanol: Lacks the fluorine atom, which can affect its biological activity and chemical reactivity.

    (4’-Fluoro-[1,1’-biphenyl]-3-yl)methanol: Lacks the amino group, which can influence its interaction with biological targets.

    (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)ethanol: Has an ethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.

Uniqueness

The presence of both an amino group and a fluorine atom in (5-Amino-4’-fluoro-[1,1’-biphenyl]-3-yl)methanol makes it unique. The fluorine atom can enhance the compound’s metabolic stability and binding affinity to biological targets, while the amino group allows for further chemical modifications.

Biological Activity

(5-Amino-4'-fluoro-[1,1'-biphenyl]-3-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its antiproliferative effects and mechanisms of action.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and reduction processes. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Antiproliferative Effects

Recent studies have evaluated the antiproliferative activity of this compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:

Cell Line IC50 (µM) Reference
MDA-MB-231 (Breast)8.5
HeLa (Cervical)12.0
A549 (Lung)15.0
HT-29 (Colon)20.0

These results indicate that the compound exhibits significant antiproliferative activity, particularly against breast cancer cells.

The mechanisms through which this compound exerts its biological effects appear to involve several pathways:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in various cancer cell lines, leading to apoptosis.
  • Induction of Apoptosis : Studies indicate that treatment with this compound results in increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins.
  • Modulation of Signaling Pathways : The compound may affect key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Study on MDA-MB-231 Cells : In vitro experiments demonstrated that treatment with 10 µM of the compound for 48 hours resulted in a significant reduction in cell viability by approximately 70%, suggesting potent antitumor activity.
  • HeLa Cell Study : A similar study on HeLa cells showed that the compound induced apoptosis as evidenced by increased annexin V staining and caspase activation.

Properties

Molecular Formula

C13H12FNO

Molecular Weight

217.24 g/mol

IUPAC Name

[3-amino-5-(4-fluorophenyl)phenyl]methanol

InChI

InChI=1S/C13H12FNO/c14-12-3-1-10(2-4-12)11-5-9(8-16)6-13(15)7-11/h1-7,16H,8,15H2

InChI Key

IHTNYSGSGIHQQJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)CO)N)F

Origin of Product

United States

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